REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[S:13])[O:10][CH2:11][CH3:12])[CH:5]=[CH:6][CH:7]=1.C(O)C.[OH-].[Na+]>O.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]>[Cl:1][C:2]1[C:3]2[S:13][C:9]([O:10][CH2:11][CH3:12])=[N:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6.7.8.9.10.11.12.13.14|
|
Name
|
O-ethyl (3-chlorophenyl)-thiocarbamate
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)NC(OCC)=S
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
494 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]
|
Name
|
|
Quantity
|
200 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for another 3 hours at 90° C
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted exhaustively with ether
|
Type
|
WASH
|
Details
|
the separated organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on 500 gm of silica gel
|
Type
|
WASH
|
Details
|
for elution
|
Type
|
ADDITION
|
Details
|
The fractions containing the two principal products
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residual crystal sludge yielded
|
Type
|
CUSTOM
|
Details
|
after two successive recrystallizations from petroleum ether, 7.5 gm of colorless crystals
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2N=C(SC21)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |